molecular formula C26H38F17O2P B1436806 Tetrabutylphosphonium 2h,2h-perfluorodecanoate CAS No. 882489-14-7

Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Cat. No.: B1436806
CAS No.: 882489-14-7
M. Wt: 736.5 g/mol
InChI Key: XIBYSDABLPDJJF-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate is derived from 1,1,2,2-Tetrahydroperfluorodecanol . It is applied to the formation of a barrier and self-healing coating on zinc metal materials . This compound has also been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .


Synthesis Analysis

The synthesis of this compound is derived from 1,1,2,2-Tetrahydroperfluorodecanol . It is used in the formation of a barrier and self-healing coating on zinc metal materials .


Molecular Structure Analysis

The molecular formula of this compound is C16 H36 P . C10 H2 F17 O2 . Its molecular weight is 736.53 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 736.5 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 19, and a Rotatable Bond Count of 19 . Its Exact Mass is 736.2337962 g/mol , and its Monoisotopic Mass is also 736.2337962 g/mol . The Topological Polar Surface Area is 40.1 Ų , and it has a Heavy Atom Count of 46 . Its Formal Charge is 0 , and its Complexity is 741 .

Scientific Research Applications

Extraction and Detection of Perfluorinated Compounds

Tetrabutylphosphonium 2h,2h-perfluorodecanoate, as part of the broader class of perfluorinated compounds, has been utilized in analytical chemistry for the extraction and detection of perfluorinated carboxylic acids from aqueous samples. A study by Villaverde-de-Sáa et al. (2012) developed a method using low-cost polymeric sorptive extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of seven perfluorinated carboxylic acids and perfluorooctane sulphonate (PFOS) in water samples. This approach highlights the advantage of using polymeric materials for cleaner and more efficient extraction of perfluorinated compounds, leveraging the ion-pairing capabilities of tetrabutylammonium derivatives for improved selectivity and sensitivity in environmental monitoring (Villaverde-de-Sáa et al., 2012).

Synthesis and Characterization of Fluoride Sources

The compound has also been explored in the context of facilitating nucleophilic fluorination reactions. Research by Seto et al. (1991) introduced anhydrous tetrabutylphosphonium hydrogen bifluoride among other derivatives as useful fluoride sources for selective nucleophilic fluorination of various organic substrates. This application underlines the compound's utility in organic synthesis, offering a versatile approach to incorporate fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Seto et al., 1991).

Impact on Phase Transition in Ionic Liquid/Water Mixtures

Furthermore, tetrabutylphosphonium derivatives have been studied for their role in phase transition phenomena in ionic liquid/water mixtures. Kohno et al. (2011) demonstrated that a mixture of tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water exhibits reversible changes between homogeneous and separated liquid-liquid phases upon bubbling with CO2 or N2 gas, as well as with slight temperature adjustments. This research provides insights into the potential applications of tetrabutylphosphonium-based compounds in the development of responsive materials for environmental and analytical applications (Kohno et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate plays a significant role in biochemical reactions, particularly in inducing cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound interacts with various enzymes, proteins, and other biomolecules, leading to these biochemical effects. The nature of these interactions involves the induction of oxidative stress, which can result in cellular damage and apoptosis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The oxidative stress induced by this compound can lead to significant cellular damage and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to the induction of oxidative stress and cell death . This compound binds to specific enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The oxidative stress caused by this compound leads to the formation of reactive oxygen species, which can cause cellular damage and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is hygroscopic and can degrade over time, affecting its stability and long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and apoptosis . Threshold effects have been observed, with toxic or adverse effects becoming more pronounced at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of reactive oxygen species and oxidative stress . This compound interacts with enzymes and cofactors that are involved in these pathways, affecting metabolic flux and metabolite levels. The oxidative stress induced by this compound can disrupt normal cellular metabolism and lead to cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The hygroscopic nature of this compound also affects its stability and distribution within cells.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications direct this compound to specific organelles, influencing its activity and function. The oxidative stress induced by this compound can affect the function of these organelles, leading to cellular damage and apoptosis.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYSDABLPDJJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F17O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Reactant of Route 2
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Reactant of Route 3
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Reactant of Route 4
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Reactant of Route 5
Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Reactant of Route 6
Tetrabutylphosphonium 2h,2h-perfluorodecanoate

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